molecular formula C6H9N3O2S B1422876 Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate CAS No. 227958-72-7

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

Cat. No.: B1422876
CAS No.: 227958-72-7
M. Wt: 187.22 g/mol
InChI Key: XKJBTZLTBJXIEN-UHFFFAOYSA-N
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Description

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is an organic compound with the molecular formula C6H9N3O2S It features a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom

Mechanism of Action

Target of Action

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is a compound that has been found to have a wide range of biological activities Compounds with a 1,3,4-thiadiazole moiety, such as this compound, have been reported to exhibit anticonvulsant activity .

Mode of Action

It is known that 1,3,4-thiadiazole derivatives can interact with the active site of certain enzymes . This interaction could potentially lead to changes in the function of these enzymes, thereby exerting the compound’s biological effects.

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can inhibit certain enzymes , which could potentially affect various biochemical pathways.

Result of Action

It is known that 1,3,4-thiadiazole derivatives can inhibit certain enzymes , which could potentially lead to various molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate plays a significant role in biochemical reactions. It interacts with enzymes such as urease, where it acts as an inhibitor . This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in nitrogen metabolism. The compound’s inhibition of urease can lead to reduced ammonia production, which has implications in medical and agricultural applications.

Cellular Effects

This compound affects various cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and antioxidant responses . The compound can modulate gene expression related to oxidative stress, thereby impacting cellular metabolism and overall cell function. Additionally, it has shown potential cytotoxic effects on certain cancer cell lines, indicating its role in altering cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It binds to the active site of urease, inhibiting its enzymatic activity . This inhibition is achieved through the formation of hydrogen bonds and hydrophobic interactions between the compound and the enzyme. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions but can degrade under prolonged exposure to light and heat . Long-term studies have shown that its inhibitory effects on urease and other enzymes can persist, although the extent of inhibition may decrease over time due to degradation . In vitro studies have also indicated that the compound’s impact on cellular function can vary with exposure duration, with prolonged exposure leading to more pronounced effects on cell viability and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit urease activity without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage level is required to achieve a noticeable biochemical or physiological response. These findings highlight the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and subsequent elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites involved in oxidative stress and energy production. These interactions can lead to changes in cellular redox balance and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins that recognize its structure . This targeted distribution is crucial for its biochemical activity and therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that affect its activity and function. It is often localized to the cytoplasm and mitochondria, where it can interact with enzymes and other biomolecules involved in metabolic processes . The compound’s localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell. These localization patterns are essential for its role in modulating cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of methyl 3-bromopropanoate with 5-amino-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential in drug development, particularly for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-1,3-thiazol-4-yl)propanoate
  • Ethyl 3-amino-3-(3,4,5-trifluorophenyl)propanoate
  • Methyl 3-(5-oxo-2-pyrrolidinyl)propanoate

Uniqueness

Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate is unique due to the presence of the thiadiazole ring, which imparts specific chemical and biological properties. This ring structure is less common compared to other heterocycles, making this compound particularly interesting for research and development .

Properties

IUPAC Name

methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJBTZLTBJXIEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227958-72-7
Record name methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 21 mmol) is added dropwise to a stirred suspension of thiosemicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 18 h the product which precipitates is removed by filtration and washed with diethyl ether. This product (7.1 g, 34 mmol) is suspended in toluene (30 ml) at 0° C. and methane sulfonic acid (3.37 ml, 52 mmol) is added dropwise to the stirred reaction. The reaction is heated at 70° C. for 3 hours then concentrated at reduced pressure. Methanol (30 ml) is added followed by slow addition of aqueous ammonia, with stirring, until the solution is basic. The titled compound which precipitates is removed by filtration and purified by chromatography on silica, eluting with chloroform-methanol (10:1).
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
product
Quantity
7.1 g
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

3-Chlorocarbonyl-propionic acid methyl ester (4.4 g, 29 mmol) is added dropwise to a stirred suspension of semicarbazide (4.0 g, 44 mmol) in THF (25 ml) at 0° C. After stirring at room temperature for 1 hour, the solvent is removed to give a white solid. Toluene (30 ml) is added followed by dropwise addition of methane sulfonic acid (3.37 ml, 52 mmol) then the reaction is heated at 70° C. for 3 hours. The mixture is concentrated in vacuo and methanol (30 ml) is added. Aqueous ammonia is then added with stirring until a basic mixture is obtained. The solvents are removed and the residue is purified by chromatography on silica eluting with chloroform:methanol (10:1) to give the titled product.
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
3.37 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Reactant of Route 5
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Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate
Reactant of Route 6
Methyl 3-(5-amino-1,3,4-thiadiazol-2-yl)propanoate

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